molecular formula C6H10NaO2Si B1343290 2-Furyldimethylsilanol sodium salt CAS No. 879904-88-8

2-Furyldimethylsilanol sodium salt

Cat. No.: B1343290
CAS No.: 879904-88-8
M. Wt: 165.22 g/mol
InChI Key: WHZZRZHZQWMTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furyldimethylsilanol sodium salt: is an organosilicon compound with the molecular formula C₆H₉NaO₂Si It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a silicon atom bonded to two methyl groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Furyldimethylsilanol sodium salt typically involves the reaction of furan with dimethylchlorosilane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    Reaction of Furan with Dimethylchlorosilane:

      Reagents: Furan, dimethylchlorosilane, sodium hydroxide

      Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.

    • Equation:

      C4H4O+(CH3)2SiCl+NaOHC6H9NaO2Si+NaCl+H2O\text{C}_4\text{H}_4\text{O} + \text{(CH}_3\text{)}_2\text{SiCl} + \text{NaOH} \rightarrow \text{C}_6\text{H}_9\text{NaO}_2\text{Si} + \text{NaCl} + \text{H}_2\text{O} C4​H4​O+(CH3​)2​SiCl+NaOH→C6​H9​NaO2​Si+NaCl+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Furyldimethylsilanol sodium salt undergoes various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan derivatives.
  • Reduction: The compound can be reduced to form silanol derivatives.
  • Substitution: The silicon atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
  • Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
  • Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent.

Major Products:

  • Oxidation: Furan derivatives such as furan-2-carboxylic acid.
  • Reduction: Silanol derivatives such as dimethylsilanol.
  • Substitution: Substituted silanol compounds.

Scientific Research Applications

2-Furyldimethylsilanol sodium salt has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis for the preparation of various furan derivatives.
  • Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
  • Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Furyldimethylsilanol sodium salt involves its interaction with molecular targets and pathways. The furan ring and silicon atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate cellular processes through its unique chemical structure.

Comparison with Similar Compounds

  • Furan: A simple heterocyclic compound with a similar ring structure.
  • Dimethylsilanol: A silicon-containing compound with similar reactivity.
  • Sodium furan-2-carboxylate: A furan derivative with a carboxylate group.

Uniqueness: 2-Furyldimethylsilanol sodium salt is unique due to the presence of both a furan ring and a silicon atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

879904-88-8

Molecular Formula

C6H10NaO2Si

Molecular Weight

165.22 g/mol

IUPAC Name

sodium;furan-2-yl-dimethyl-oxidosilane

InChI

InChI=1S/C6H10O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5,7H,1-2H3;

InChI Key

WHZZRZHZQWMTNF-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CO1)[O-].[Na+]

Canonical SMILES

C[Si](C)(C1=CC=CO1)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.